molecular formula C18H16N2O2S B14915248 1-(3,4-dimethylphenyl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

1-(3,4-dimethylphenyl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B14915248
M. Wt: 324.4 g/mol
InChI Key: CXIJLTRRWALJNS-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a heterocyclic compound featuring a pyrimidine ring with thioxo and phenyl substituents

Preparation Methods

The synthesis of 1-(3,4-Dimethylphenyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione typically involves multi-step reactions. One common synthetic route includes the condensation of 3,4-dimethylbenzaldehyde with thiourea and benzaldehyde under acidic conditions, followed by cyclization to form the pyrimidine ring. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pH levels .

Chemical Reactions Analysis

1-(3,4-Dimethylphenyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione undergoes various chemical reactions, including:

Scientific Research Applications

1-(3,4-Dimethylphenyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. Specific pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

1-(3,4-Dimethylphenyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be compared with similar compounds such as:

Properties

Molecular Formula

C18H16N2O2S

Molecular Weight

324.4 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C18H16N2O2S/c1-12-8-9-15(10-13(12)2)20-17(22)11-16(21)19(18(20)23)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3

InChI Key

CXIJLTRRWALJNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CC(=O)N(C2=S)C3=CC=CC=C3)C

Origin of Product

United States

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